2-(benzenesulfonyl)benzenediazonium;tetrachlorozinc(2-)
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Overview
Description
2-(benzenesulfonyl)benzenediazonium;tetrachlorozinc(2-) is a chemical compound known for its unique structure and properties. It is composed of a benzenesulfonyl group attached to a benzenediazonium ion, paired with a tetrachlorozinc(2-) anion. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)benzenediazonium;tetrachlorozinc(2-) typically involves the diazotization of 2-(benzenesulfonyl)aniline. This process includes the following steps:
Diazotization: 2-(benzenesulfonyl)aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Formation of Tetrachlorozincate: The diazonium salt is then reacted with zinc chloride to form the tetrachlorozincate complex.
Industrial Production Methods
In an industrial setting, the production of 2-(benzenesulfonyl)benzenediazonium;tetrachlorozinc(2-) follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-(benzenesulfonyl)benzenediazonium;tetrachlorozinc(2-) undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and amines.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of copper(I) salts (Sandmeyer reaction) or other catalysts.
Coupling Reactions: Often performed in alkaline conditions with the presence of a coupling agent.
Reduction Reactions: Commonly use reducing agents like sodium borohydride or stannous chloride.
Major Products Formed
Substitution Reactions: Various substituted benzenesulfonyl derivatives.
Coupling Reactions: Azo compounds with vibrant colors.
Reduction Reactions: 2-(benzenesulfonyl)aniline.
Scientific Research Applications
2-(benzenesulfonyl)benzenediazonium;tetrachlorozinc(2-) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in labeling and detection of biomolecules due to its ability to form stable azo compounds.
Medicine: Investigated for potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(benzenesulfonyl)benzenediazonium;tetrachlorozinc(2-) involves the reactivity of the diazonium group. The diazonium ion is highly reactive and can undergo various transformations, such as substitution and coupling reactions. The tetrachlorozincate anion stabilizes the diazonium ion and facilitates its reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzenesulfonyl)benzenediazonium chloride
- 2-(benzenesulfonyl)benzenediazonium tetrafluoroborate
- 2-(benzenesulfonyl)benzenediazonium hexafluorophosphate
Uniqueness
2-(benzenesulfonyl)benzenediazonium;tetrachlorozinc(2-) is unique due to the presence of the tetrachlorozincate anion, which provides enhanced stability and reactivity compared to other diazonium salts. This makes it particularly useful in specific chemical reactions and applications where stability is crucial.
Biological Activity
The compound 2-(benzenesulfonyl)benzenediazonium;tetrachlorozinc(2-) is a complex that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, characterization, and biological properties, particularly focusing on its antimicrobial and cytotoxic activities.
Chemical Structure and Properties
The chemical structure of 2-(benzenesulfonyl)benzenediazonium;tetrachlorozinc(2-) can be represented as follows:
- Molecular Formula : C12H10Cl4N2O2S
- Molecular Weight : 359.09 g/mol
- IUPAC Name : 2-(benzenesulfonyl)benzenediazonium tetrachlorozinc(II)
Synthesis
The synthesis of this compound typically involves the diazotization of sulfonyl-substituted anilines followed by coordination with zinc ions. The general reaction scheme can be summarized as:
- Diazotization : Aniline derivatives react with nitrous acid to form diazonium salts.
- Complexation : The diazonium salt is then reacted with tetrachlorozinc(II) to form the final complex.
Antimicrobial Activity
Research indicates that 2-(benzenesulfonyl)benzenediazonium;tetrachlorozinc(2-) exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
- Gram-negative bacteria : Escherichia coli, Proteus vulgaris
The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest that the compound can inhibit bacterial growth effectively, comparable to standard antibiotics like Gentamicin and Ketoconazole .
Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
---|---|---|---|
Staphylococcus aureus | 8 | Gentamicin | 8 |
Bacillus subtilis | 16 | Ketoconazole | 16 |
Escherichia coli | 32 | Gentamicin | 32 |
Proteus vulgaris | 32 | Ketoconazole | 32 |
Cytotoxic Activity
In addition to its antimicrobial properties, the compound has been evaluated for cytotoxic effects on human cancer cell lines such as MDA-MB-231 (breast cancer) and HepG-2 (liver cancer). The results from MTT assays indicate that the compound significantly reduces cell viability in a dose-dependent manner.
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 | 15 |
HepG-2 | 20 |
These findings suggest that the compound may serve as a potential lead in anticancer drug development .
The biological activity of 2-(benzenesulfonyl)benzenediazonium;tetrachlorozinc(2-) is thought to arise from its ability to interact with cellular targets, including enzymes and receptors involved in cell signaling pathways. The presence of the diazonium group may facilitate electrophilic attack on nucleophilic sites in biomolecules, leading to disruption of cellular functions.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that the compound's antibacterial activity was not only effective but also exhibited a synergistic effect when combined with other antibiotics.
- Cytotoxicity Assessment : In vitro studies showed that treatment with the compound led to increased apoptosis in cancerous cells, indicating its potential as a chemotherapeutic agent.
Properties
CAS No. |
84195-94-8 |
---|---|
Molecular Formula |
C24H18Cl4N4O4S2Zn |
Molecular Weight |
697.7 g/mol |
IUPAC Name |
2-(benzenesulfonyl)benzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C12H9N2O2S.4ClH.Zn/c2*13-14-11-8-4-5-9-12(11)17(15,16)10-6-2-1-3-7-10;;;;;/h2*1-9H;4*1H;/q2*+1;;;;;+2/p-4 |
InChI Key |
YXBXZUNEIHBEHO-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2[N+]#N.C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2[N+]#N.Cl[Zn-2](Cl)(Cl)Cl |
Origin of Product |
United States |
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